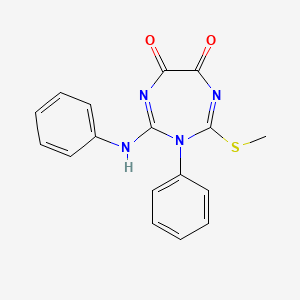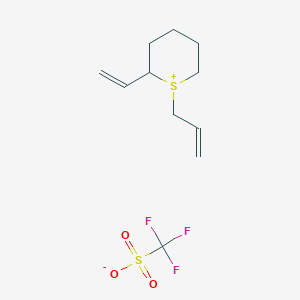
2-Ethenyl-1-(prop-2-en-1-yl)thian-1-ium trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethenyl-1-prop-2-enyl-3,4,5,6-tetrahydro-2H-thiopyran is a complex organic compound characterized by its unique structure, which includes both ethenyl and prop-2-enyl groups attached to a tetrahydrothiopyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethenyl-1-prop-2-enyl-3,4,5,6-tetrahydro-2H-thiopyran typically involves multiple steps, starting with the formation of the tetrahydrothiopyran ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The ethenyl and prop-2-enyl groups are then introduced via alkylation reactions using suitable reagents such as vinyl halides and allyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts to accelerate the reaction and minimize by-products. The process may also involve purification steps such as distillation or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-ethenyl-1-prop-2-enyl-3,4,5,6-tetrahydro-2H-thiopyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst, such as palladium on carbon, to yield the corresponding saturated thiopyran derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethenyl and prop-2-enyl groups, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Saturated thiopyran derivatives
Substitution: Various substituted thiopyran derivatives
Scientific Research Applications
2-ethenyl-1-prop-2-enyl-3,4,5,6-tetrahydro-2H-thiopyran has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-ethenyl-1-prop-2-enyl-3,4,5,6-tetrahydro-2H-thiopyran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-ethenyl-1-prop-2-enyl-3,4,5,6-tetrahydro-2H-thiopyran: trifluoromethanesulfonic acid
- Cycloalkanes : Similar in structure but lack the ethenyl and prop-2-enyl groups.
Uniqueness
2-ethenyl-1-prop-2-enyl-3,4,5,6-tetrahydro-2H-thiopyran is unique due to the presence of both ethenyl and prop-2-enyl groups attached to the tetrahydrothiopyran ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
66120-38-5 |
|---|---|
Molecular Formula |
C11H17F3O3S2 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
2-ethenyl-1-prop-2-enylthian-1-ium;trifluoromethanesulfonate |
InChI |
InChI=1S/C10H17S.CHF3O3S/c1-3-8-11-9-6-5-7-10(11)4-2;2-1(3,4)8(5,6)7/h3-4,10H,1-2,5-9H2;(H,5,6,7)/q+1;/p-1 |
InChI Key |
NEXFYTMYROMNCW-UHFFFAOYSA-M |
Canonical SMILES |
C=CC[S+]1CCCCC1C=C.C(F)(F)(F)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromospiro[1H-indole-3,6'-oxane]-2,2'-dione](/img/structure/B13995455.png)


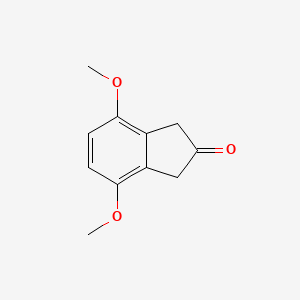
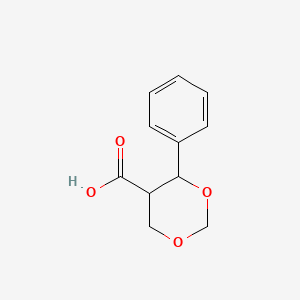
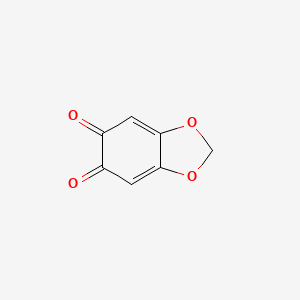

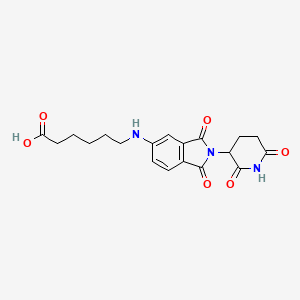
![3-[2-(Carboxymethyl)phenyl]propanoic acid](/img/structure/B13995511.png)
![N-[(1-Methyl-4-phenyl-4-piperidinyl)methyl]formamide](/img/structure/B13995521.png)
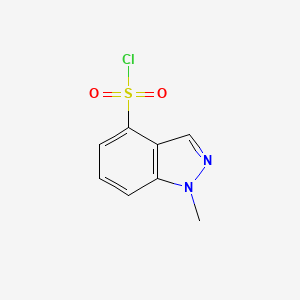

![N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]benzamide](/img/structure/B13995532.png)
